molecular formula C12H11N3O B11890395 [1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl- CAS No. 52997-85-0

[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl-

Cat. No.: B11890395
CAS No.: 52997-85-0
M. Wt: 213.23 g/mol
InChI Key: SIQKAFCNPAUROP-UHFFFAOYSA-N
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Description

1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one is a heterocyclic compound that belongs to the class of triazoloisoquinolines

Preparation Methods

The synthesis of 1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one typically involves a multi-step process. One efficient method is the copper-catalyzed three-component domino protocol. This method uses o-halogenated benzohydrazides, aldehydes, and nitriles as starting materials. The process involves sequential selective condensation, copper-catalyzed intermolecular C-arylation, and bicyclization . This method is advantageous as it avoids the use of ligands and anaerobic conditions, making it more practical for industrial applications.

Chemical Reactions Analysis

1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include NaOCl for oxidation and NaBH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one can be compared with other similar compounds such as:

The uniqueness of 1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

52997-85-0

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1,2-dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5-one

InChI

InChI=1S/C12H11N3O/c1-8-13-15-11(14(8)2)7-9-5-3-4-6-10(9)12(15)16/h3-7H,1-2H3

InChI Key

SIQKAFCNPAUROP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC3=CC=CC=C3C2=O)N1C

Origin of Product

United States

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